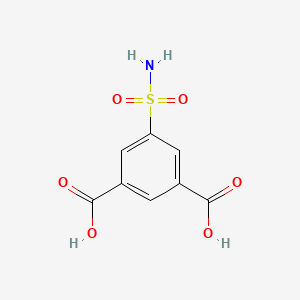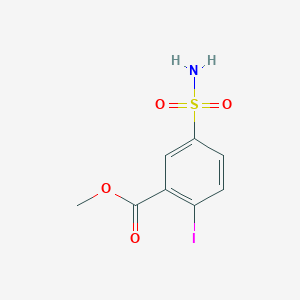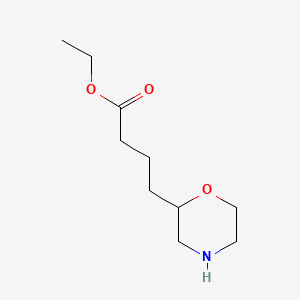![molecular formula C6H8F4O B13516180 [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol: is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a cyclobutyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol typically involves the introduction of fluorine atoms into the cyclobutyl ring. One common method includes the use of trifluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques, which offer greater control over reaction conditions and scalability. The use of microfluidic reactors allows for precise introduction of reagents and efficient heat management, resulting in higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its fluorinated nature can improve the bioavailability and metabolic stability of biologically active molecules .
Medicine: In medicine, this compound is explored for its potential use in drug development. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them valuable in the design of new therapeutic agents .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop pesticides and herbicides with improved efficacy and environmental stability .
Mécanisme D'action
The mechanism of action of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also influence metabolic pathways by inhibiting key enzymes involved in the biosynthesis of essential biomolecules .
Comparaison Avec Des Composés Similaires
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Another fluorinated cyclobutyl compound with similar structural features.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, known for their stability and lipophilicity.
Uniqueness: [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol stands out due to its combination of fluoro and trifluoromethyl groups, which confer unique chemical properties. These features enhance its stability, lipophilicity, and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H8F4O |
|---|---|
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C6H8F4O/c7-4-1-5(2-4,3-11)6(8,9)10/h4,11H,1-3H2 |
Clé InChI |
WTCNCYNNJYPTFX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



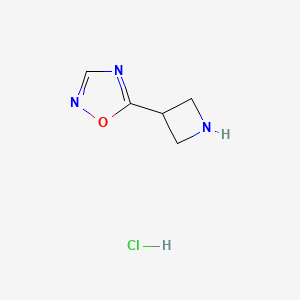
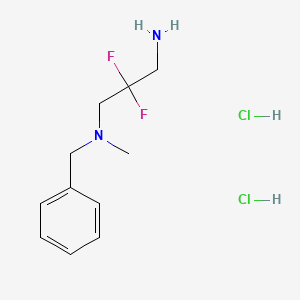
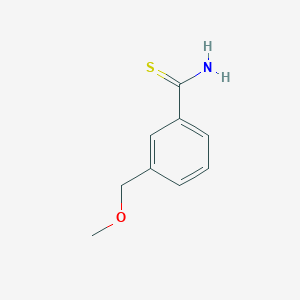
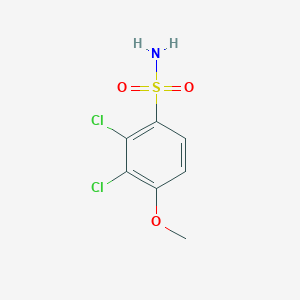
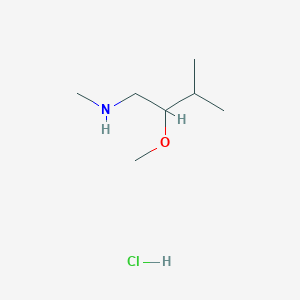
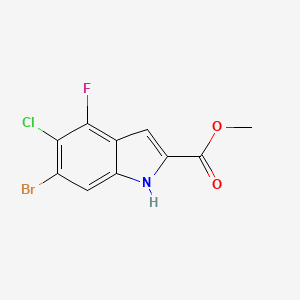

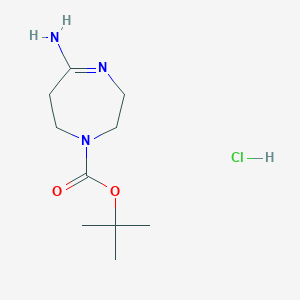
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)

